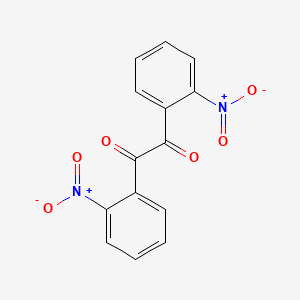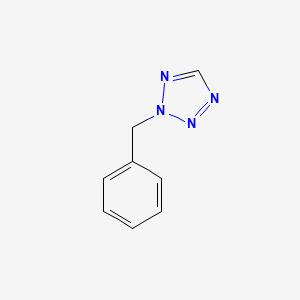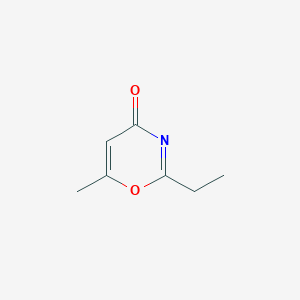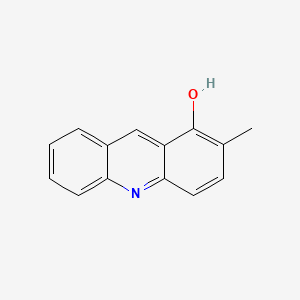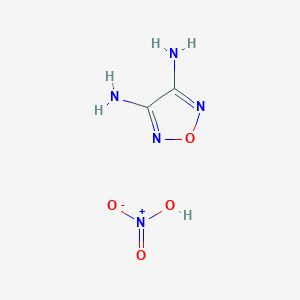![molecular formula C11H5NO2S B14284361 Thieno[3,2-g]quinoline-4,9-dione CAS No. 135832-01-8](/img/structure/B14284361.png)
Thieno[3,2-g]quinoline-4,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[3,2-g]quinoline-4,9-dione is a heterocyclic compound that combines the structural features of both thiophene and quinoline.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thieno[3,2-g]quinoline-4,9-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-hydroxyquinoline derivatives with thiophene-based compounds. The reaction conditions often involve the use of strong bases and high temperatures to facilitate the cyclization process .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of production .
Chemical Reactions Analysis
Types of Reactions: Thieno[3,2-g]quinoline-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products: The major products formed from these reactions include various substituted quinoline and thiophene derivatives, which can exhibit diverse biological and chemical properties .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: It is being explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which Thieno[3,2-g]quinoline-4,9-dione exerts its effects is multifaceted:
Comparison with Similar Compounds
- Thieno[3,4-b]quinoline
- Thieno[3,4-c]quinolone
- Thieno[2,3-g]quinoline
- Spiro-thieno[2,3-g]quinoline
Comparison: Thieno[3,2-g]quinoline-4,9-dione stands out due to its unique structural features that combine the properties of both thiophene and quinoline. This combination results in enhanced biological activity and chemical reactivity compared to its analogs.
Properties
CAS No. |
135832-01-8 |
|---|---|
Molecular Formula |
C11H5NO2S |
Molecular Weight |
215.23 g/mol |
IUPAC Name |
thieno[3,2-g]quinoline-4,9-dione |
InChI |
InChI=1S/C11H5NO2S/c13-9-6-2-1-4-12-8(6)10(14)11-7(9)3-5-15-11/h1-5H |
InChI Key |
RCCIWEABDSSPIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)C3=C(C2=O)C=CS3)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclopentane, 1,1'-[2-methoxy-1-(methoxymethyl)ethylidene]bis-](/img/structure/B14284290.png)
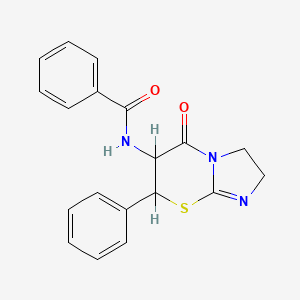
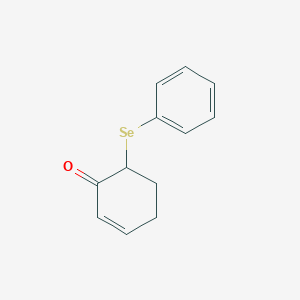

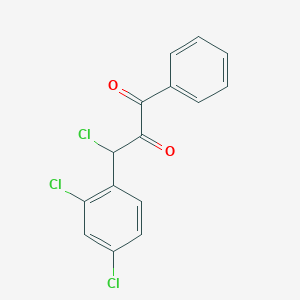
![5-(Nonafluorobutyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14284314.png)

![3-(Trimethylsilyl)[1,1'-biphenyl]-2-yl diethylcarbamate](/img/structure/B14284333.png)
